molecular formula C15H19N3O4 B1306297 4-Acetyl-3-hydroxy-1-[2-(2-hydroxy-ethylamino)-ethyl]-5-pyridin-2-yl-1,5-dihydro-pyrrol-2-one CAS No. 436088-90-3

4-Acetyl-3-hydroxy-1-[2-(2-hydroxy-ethylamino)-ethyl]-5-pyridin-2-yl-1,5-dihydro-pyrrol-2-one

Cat. No. B1306297
M. Wt: 305.33 g/mol
InChI Key: JIEMSNFPBNTNMB-UHFFFAOYSA-N
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Description

The compound "4-Acetyl-3-hydroxy-1-[2-(2-hydroxy-ethylamino)-ethyl]-5-pyridin-2-yl-1,5-dihydro-pyrrol-2-one" is a heterocyclic compound that appears to be closely related to a family of pyrrolidine-2,3-dione derivatives. These compounds have been found in nature and exhibit valuable biological activities, which has led to increased attention from organic and medicinal chemists .

Synthesis Analysis

The synthesis of related pyrrolidine-2,3-dione derivatives typically involves multi-component reactions. For instance, a derivative, 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one, was prepared via a three-component reaction, which could be a similar method used for the synthesis of the compound . Additionally, acylation reactions are common in the synthesis of related compounds, as seen in the preparation of 3-acyltetramic acids from pyrrolidine-2,4-diones .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as 1D and 2D NMR (1H NMR, 13C NMR, HSQC, HMBC), as well as high-resolution mass spectrometry (ESI – HRMS) . These techniques are crucial for determining the arrangement of atoms within the molecule and confirming the identity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives often include acylation and isomerization. For example, the acylation of pyrrolidine-2,4-diones at C-3 with acid chlorides in the presence of Lewis acids has been reported . Isomerization can occur during O-acylation with acid chlorides, leading to exocyclic Δ^5,6-isomers . These reactions are indicative of the reactivity of the pyrrolidine ring and its substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their functional groups and molecular structure. For instance, the presence of acetyl groups can affect the compound's volatility and solubility, which are important factors in their application, such as in cigarette flavoring . The crystal structure and computational chemistry analysis of a related compound, 4-nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate, provide insights into the intermolecular interactions and stability of these molecules .

Scientific Research Applications

Volatiles in Hazelnuts

Research on the volatilome of hazelnuts highlights the significant role of specific volatiles in defining the aroma blueprint of hazelnuts, which has implications for quality assessment and food science. Not directly related to the requested compound, but this research demonstrates the importance of understanding chemical interactions in food science and the potential applications of similar chemical analyses (Squara et al., 2022).

Pyranopyrimidine Scaffolds

The synthesis and application of pyranopyrimidine scaffolds in medicinal and pharmaceutical industries are discussed, showcasing the broad synthetic applications and bioavailability of these compounds. This research provides insight into the chemical synthesis and potential of pyranopyrimidine derivatives for various applications, which could be analogous to the compound (Parmar et al., 2023).

Enaminoketones and Enaminothiones

The study of enaminoketones and enaminothiones illustrates their versatility as synthetic intermediates for the production of heterocycles, demonstrating their significant role in synthetic chemistry and potential in drug discovery. This research underlines the chemical versatility and application of compounds that share functional or structural similarities with the queried compound (Negri et al., 2004).

Hydroxycoumarins

The review on hydroxycoumarins, particularly focusing on 3-hydroxycoumarin, emphasizes its various chemical, photochemical, and biological properties, showing the importance of such compounds in different fields of research, including pharmacology and microbiology. The properties and applications of hydroxycoumarins may parallel the research interest and applications of the requested compound (Yoda, 2020).

Supramolecular Capsules

The exploration of supramolecular capsules derived from calixpyrrole components highlights advancements in the self-assembly of supramolecular structures, which could be relevant to the study of similar compounds in the context of material science or chemical engineering (Ballester, 2011).

properties

IUPAC Name

3-acetyl-4-hydroxy-1-[2-(2-hydroxyethylamino)ethyl]-2-pyridin-2-yl-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-10(20)12-13(11-4-2-3-5-17-11)18(15(22)14(12)21)8-6-16-7-9-19/h2-5,13,16,19,21H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEMSNFPBNTNMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=CC=N2)CCNCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389901
Record name BAS 04358451
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl-3-hydroxy-1-[2-(2-hydroxy-ethylamino)-ethyl]-5-pyridin-2-yl-1,5-dihydro-pyrrol-2-one

CAS RN

436088-90-3
Record name 4-Acetyl-1,5-dihydro-3-hydroxy-1-[2-[(2-hydroxyethyl)amino]ethyl]-5-(2-pyridinyl)-2H-pyrrol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436088-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BAS 04358451
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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